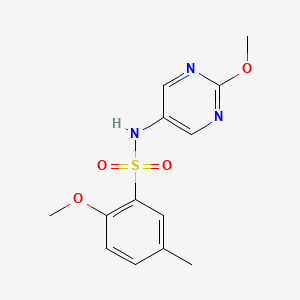![molecular formula C14H19NO6S2 B2714839 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1798618-52-6](/img/structure/B2714839.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxins are a group of chemically related compounds that are persistent environmental pollutants (POPs). They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals . Sulfonyl compounds are a class of organic compounds sharing a common functional group which is characterized by a sulfur atom connected by double bonds to two oxygen atoms and single bonds to two additional atoms .
Synthesis Analysis
Dioxins are mainly by-products of industrial processes but can also result from natural processes, such as volcanic eruptions and forest fires . They are unwanted by-products of many manufacturing processes including smelting, chlorine bleaching of paper pulp and the manufacture of some herbicides and pesticides . Sulfonyl compounds can be synthesized through various methods, including the reaction of a sulfonyl chloride with an alcohol or amine .Molecular Structure Analysis
The molecular structure of dioxins consists of two benzene rings connected by one or more oxygen atoms . Sulfonyl compounds contain a sulfur atom connected by double bonds to two oxygen atoms and single bonds to two additional atoms .Chemical Reactions Analysis
Dioxins are highly stable due to the aromatic nature of their structure . They are resistant to many conventional chemical reactions . Sulfonyl compounds can participate in a variety of chemical reactions, including substitution and elimination reactions .Physical And Chemical Properties Analysis
Dioxins are highly stable and persistent in the environment . They have low water solubility and high lipid solubility, which leads to their bioaccumulation in the fatty tissue of animals . The physical and chemical properties of sulfonyl compounds can vary widely depending on the specific compound .Aplicaciones Científicas De Investigación
Metabolism and Disposition
One study details the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the process of drug metabolism and elimination in humans. This research found that the drug and its metabolites were primarily excreted via feces, with a significant portion also excreted through urine. The study provides insights into the complex metabolic pathways involved in the disposition of sulfonamide-based compounds, potentially similar to "1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine" (Renzulli et al., 2011).
Anticoagulant Properties
Another study explored the anticoagulant effects of MD 805, showcasing the therapeutic applications of piperidine derivatives in medical treatments, such as in preventing blood clots during hemodialysis. This highlights the potential of piperidine-based compounds in developing treatments that require inhibition of blood coagulation (Matsuo et al., 1986).
Pharmacokinetics Interaction
The pharmacokinetic interactions between albendazole and praziquantel in healthy volunteers were studied, demonstrating how different drugs can influence each other's metabolism and disposition within the body. This research underscores the complexity of drug interactions and the importance of understanding these dynamics when developing new pharmaceuticals (Lima et al., 2011).
Toxicity and Safety
A case report of retinal toxicity associated with occupational exposure to MS-222, a fish anesthetic, illustrates the potential health hazards of chemical exposure. Although not directly related to "1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine," it underscores the importance of safety and risk assessment in the use of chemicals (Bernstein et al., 1997).
Mecanismo De Acción
Safety and Hazards
Dioxins are highly toxic and can cause a variety of health problems, including cancer, reproductive and developmental problems, damage to the immune system, and interference with hormones . The safety and hazards associated with sulfonyl compounds can vary widely depending on the specific compound .
Direcciones Futuras
Efforts are needed to reduce the formation and release of dioxins in the environment . This includes strict control of industrial processes and the development of technology for controlled waste incineration with low dioxin emissions . Research into the synthesis, properties, and applications of sulfonyl compounds is ongoing .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S2/c1-22(16,17)11-4-6-15(7-5-11)23(18,19)12-2-3-13-14(10-12)21-9-8-20-13/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLQICBHQYNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)
![(2R)-3-(4-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2714762.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2714765.png)
![Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2714766.png)
![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2714767.png)
![1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2714768.png)
![2-Amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714769.png)


![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2714774.png)

![2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2714778.png)
